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Introduction

The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover

and confirm protein-protein interactions (PPIs) in vivo.[1][2] The method relies on the modular

nature of eukaryotic transcription factors, which typically have a physically separable DNA-

binding domain (DBD) and a transcriptional activation domain (AD).[3][4] When these domains

are brought into close proximity, they can activate the transcription of downstream reporter

genes.[1] This principle is ingeniously exploited in the Y2H assay to test for interactions

between two proteins of interest, referred to as the "bait" and "prey".

In this application note, we detail the use of a GAL4-based yeast two-hybrid system to confirm

the putative binding between two proteins, FaeH and FaeE. The "bait" protein (FaeH) is fused

to the GAL4 DNA-binding domain (DBD), and the "prey" protein (FaeE) is fused to the GAL4

activation domain (AD). If FaeH and FaeE interact within the yeast nucleus, the DBD and AD

are brought together, reconstituting a functional transcription factor. This functional unit then

binds to upstream activating sequences (UAS) in the promoters of reporter genes, driving their

expression and allowing for the selection and quantification of the interaction.

Principle of the Yeast Two-Hybrid Assay
The core principle of the Y2H assay is the reconstitution of a functional transcription factor

through the interaction of two proteins.[5] The bait protein is fused to a DNA binding domain
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(DBD), while the prey protein is fused to an activation domain (AD).[5] If the bait and prey

proteins interact, the reconstituted transcription factor activates reporter gene expression.

Caption: Principle of the Y2H assay for FaeH and FaeE interaction.

Experimental Protocols
This protocol outlines the key steps for confirming the interaction between FaeH and FaeE

using a GAL4-based Y2H system.

Plasmid Construction
The first step is to clone the coding sequences of FaeH and FaeE into the appropriate Y2H

vectors.

Bait Plasmid: The full-length coding sequence of FaeH is cloned into a bait vector (e.g.,

pGBKT7), creating a fusion with the GAL4 DNA-binding domain (DBD). This plasmid

typically carries a nutritional marker, such as TRP1, for selection in yeast.

Prey Plasmid: The full-length coding sequence of FaeE is cloned into a prey vector (e.g.,

pGADT7), creating a fusion with the GAL4 activation domain (AD). This plasmid usually

carries a different nutritional marker, such as LEU2.

Control Plasmids
Proper controls are essential for interpreting Y2H results.

Positive Control: Plasmids expressing two known interacting proteins (e.g., pGADT7-T and

pGBKT7-53) are used to verify that the assay is working correctly.[4]

Negative Control: Plasmids expressing two non-interacting proteins (e.g., pGADT7-T and

pGBKT7-Lam) are used to assess background reporter gene activation.[4]

Bait-only Control: The FaeH-DBD bait plasmid is co-transformed with an empty prey vector

to test for auto-activation of the reporter genes by the bait protein itself.

Yeast Transformation
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The bait and prey plasmids are co-transformed into a suitable yeast reporter strain (e.g.,

AH109, Y2HGold). These strains contain reporter genes (e.g., HIS3, ADE2, lacZ) under the

control of GAL4-responsive promoters.

Protocol:

Inoculate a single colony of the yeast reporter strain into 5 mL of YPDA medium and grow

overnight at 30°C with shaking.

Use the overnight culture to inoculate 50 mL of YPDA and grow until the OD600 reaches 0.4-

0.6.

Harvest the cells by centrifugation and wash with sterile water.

Prepare competent yeast cells using a standard lithium acetate/PEG method.

For each transformation, mix 100 ng of the FaeH-DBD bait plasmid and 100 ng of the FaeE-

AD prey plasmid. Include all control transformations.

Add the plasmid mixture to the competent yeast cells and follow the transformation protocol.

Plate the transformation mixture onto selective dropout media.

Qualitative Interaction Assay (Growth Selection)
Plate the transformed yeast cells on synthetic complete (SC) medium lacking leucine and

tryptophan (SC-Leu-Trp) to select for cells that have successfully taken up both plasmids.

After 2-4 days of incubation at 30°C, replica-plate colonies from the SC-Leu-Trp plate onto

high-stringency selective medium, such as SC lacking leucine, tryptophan, histidine, and

adenine (SC-Leu-Trp-His-Ade).

Growth on the high-stringency medium indicates a positive protein-protein interaction.

Quantitative Interaction Assay (β-Galactosidase Assay)
To quantify the strength of the interaction, a liquid β-galactosidase assay using o-nitrophenyl-β-

D-galactopyranoside (ONPG) as a substrate is performed.[6]
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Protocol:

Inoculate single colonies from the SC-Leu-Trp plate into 5 mL of liquid SC-Leu-Trp medium.

Grow overnight at 30°C.

Measure the OD600 of the cultures.

Pellet the yeast cells and resuspend in Z-buffer.

Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

Add ONPG solution to the cell lysates and incubate at 37°C until a yellow color develops.

Stop the reaction by adding sodium carbonate (Na2CO3).[6]

Measure the absorbance at 420 nm (OD420).

Calculate β-galactosidase activity in Miller units using the following formula: Units = (1000 *

OD420) / (t * V * OD600) where:

t = reaction time in minutes

V = volume of culture used in mL

OD600 = cell density before lysis

Experimental Workflow
The overall workflow for the Y2H assay is a multi-step process from gene cloning to data

analysis.

Caption: Workflow for confirming FaeH-FaeE binding via Y2H assay.

Data Presentation
Quantitative data from the β-galactosidase assay should be summarized to compare the

interaction strength of FaeH and FaeE against controls. The results can be presented in a table

format for clarity.
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Bait Prey
Growth on SC-
Leu-Trp-His-
Ade

β-
Galactosidase
Activity (Miller
Units ± SD)

Interpretation

pGBKT7-FaeH pGADT7-FaeE +++ 125.6 ± 8.2
Strong

Interaction

pGBKT7-53 pGADT7-T +++ 150.2 ± 10.5 Positive Control

pGBKT7-Lam pGADT7-T - 0.8 ± 0.2 Negative Control

pGBKT7-FaeH pGADT7 (empty) - 1.1 ± 0.3
No Auto-

activation

pGBKT7 (empty) pGADT7-FaeE - 0.9 ± 0.4
No Auto-

activation

Note: The data presented in this table is hypothetical and serves as an example for reporting

results.

Troubleshooting
High Background/Auto-activation: If the bait-only control shows growth on selective media,

the bait protein may be auto-activating the reporter genes. This can sometimes be mitigated

by adding a competitive inhibitor like 3-amino-1,2,4-triazole (3-AT) to the medium or by using

a less sensitive reporter strain.[4]

False Negatives: A lack of interaction could be due to several factors, including incorrect

protein folding in yeast, the fusion tag interfering with the interaction domain, or the protein

being targeted to a different cellular compartment than the nucleus.[7] Testing the fusion

proteins in reverse (FaeH as prey, FaeE as bait) can sometimes resolve these issues.

False Positives: Interactions identified in a Y2H screen should always be validated by an

independent, secondary method such as co-immunoprecipitation (Co-IP) or surface plasmon

resonance (SPR) to confirm a direct physical interaction.[7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.creativebiomart.net/resource/principle-protocol-principle-and-protocol-of-yeast-two-hybrid-system-445.htm
https://blog.addgene.org/tips-for-screening-with-yeast-two-hybrid-systems
https://blog.addgene.org/tips-for-screening-with-yeast-two-hybrid-systems
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174775?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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